2-(1-Aminocyclopentyl)acetic acid hydrochloride
Overview
Description
“2-(1-Aminocyclopentyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1049720-85-5 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H
. This indicates that the compound consists of a cyclopentyl group attached to an amino group and an acetic acid group, and it is combined with a hydrochloride group.
Physical and Chemical Properties Analysis
“this compound” is a solid substance that is typically stored at room temperature . It has a molecular weight of 179.64 .
Scientific Research Applications
Synthesis and Functionalization
The compound has been utilized in the synthesis of various chemical structures. For instance, its derivative, trans-2-(2'-aminocyclohexyloxy)acetic acid hydrochloride, has been synthesized and acylated, leading to the formation of compounds with potential applications in various chemical reactions and processes (Kikelj, Krbavčič, Pečar, & Tomažič, 1991).
Antioxidant and Xanthine Oxidase Inhibitory Studies
In a study involving the synthesis of metal complexes with novel amino acid bearing Schiff base ligand, a derivative of 2-(1-Aminocyclopentyl)acetic acid hydrochloride exhibited significant antioxidant properties and xanthine oxidase inhibitory activities, suggesting its potential in pharmacological applications (Ikram et al., 2015).
Heterocyclic Compounds Synthesis
The compound has been involved in the synthesis of novel heterocyclic compounds. By reacting with different amino compounds, it demonstrates its versatility in creating diverse chemical structures with possible applications in drug development and other scientific fields (Abdel-ghany, El-Saghier, & El-sayed, 1996).
Rearrangement Studies
Studies involving the rearrangement of chemical structures have utilized derivatives of this compound. These studies contribute to understanding chemical reactions and molecular transformations, which are fundamental in organic chemistry (Velezheva & Ryabova, 1990).
Antimicrobial Activity Studies
Research on compounds like 1-hydroxy-2-aminocyclobutane-1-acetic acid, a related compound, has shown enhanced antibacterial activity against specific organisms. This suggests potential applications in developing new antimicrobial agents (Baldwin, Adlington, Parisi, & Ting, 1986).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
2-(1-aminocyclopentyl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOJPDHGYZIFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-92-0, 1049720-85-5 | |
Record name | 2-(1-Aminocyclopentyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-aminocyclopentyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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